molecular formula C₆H₁₄ClNO₃ B1140325 L-Daunosamine, Hydrochloride CAS No. 105497-63-0

L-Daunosamine, Hydrochloride

Cat. No. B1140325
M. Wt: 183.63
InChI Key:
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Description

Synthesis Analysis

L-Daunosamine Hydrochloride and its derivatives have been synthesized through various methods:

  • Parker and Chang (2005) described a high-yield synthesis of carbamate-protected glycals of L-Daunosamine using a chemoselective insertion of a rhodium nitrene in an allylic C-H bond (Parker & Chang, 2005).
  • Ding et al. (2011) developed an efficient synthesis of L-Daunosamine glycosides through a BF(3)·OEt(2) promoted tandem hydroamination/glycosylation method (Ding et al., 2011).

Molecular Structure Analysis

The molecular structure of L-Daunosamine Hydrochloride is characterized by its unique arrangement of amino and hydroxy groups, crucial for its chemical properties and reactivity.

Chemical Reactions and Properties

  • Syntheses involving photoinduced acylnitrene aziridination have been reported for L-Daunosamine, leading to the formation of 3-amino-3-N,4-O-carbonyl-2,3,6-trideoxy precursors to the aminosugar methyl glycosides (Mendlik et al., 2006).
  • Jurczak et al. (1992) achieved the synthesis of L-Daunosamine from L-aspartic acid, utilizing vinylmagnesium chloride for high stereoselectivity (Jurczak et al., 1992).

Scientific Research Applications

  • L-Daunosamine is utilized in the synthesis of anthracycline disaccharide glycosides, which have shown potential as antitumor agents. These glycosides are analogs of natural anthracycline antibiotics containing daunosamine (Horton, Priebe, Sznaidman, & Varela, 1993).

  • Efficient and stereoselective methods have been developed for synthesizing L-Daunosamine from L-lactic acid, which is important for producing anticancer anthracycline antibiotics (Hamada, Kawai, & Shioiri, 1984).

  • Another synthesis method for daunosamine hydrochloride from D-glucose has been explored, providing a preparative synthesis route important for antitumor antibiotics like daunomycin and adriamycin (Medgyes & Kuszmann, 1981).

  • Research on the synthesis of L-ristosamine and L-epi-daunosamine glycosides has been conducted, highlighting their potential biochemical applications (Ding, William, Wang, Ma, Ji, & Liu, 2011).

  • The total synthesis of methyl L-daunosaminide hydrochloride was achieved, highlighting key steps like palladium(0) catalyzed stereoselective intramolecular formation and hydrogenation of intermediate compounds (Jin, Kim, Mu, Park, Jin, Kang, Oh, & Ham, 2014).

  • L-Daunosamine's role in the in vitro reconstitution of the dTDP-L-Daunosamine biosynthetic pathway has been studied, providing insights into anthracycline glycosylation, which is crucial in developing anticancer agents (Mohideen, Nguyen, Richard, Ouadhi, & Kwan, 2021).

  • The development of a Streptomyces venezuelae-based combinatorial biosynthetic system for producing glycosylated derivatives of doxorubicin and its intermediates has been researched, highlighting L-Daunosamine's importance in determining biological activity (Han, Park, Lee, Ban, Yoo, Kim, Kim, Kim, Sohng, & Yoon, 2011).

Safety And Hazards

Specific safety and hazard information for L-Daunosamine, Hydrochloride was not found in the search results. However, it is always important to handle chemicals with appropriate safety measures.


properties

IUPAC Name

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNTUORJIVKDRG-VKYWDCQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Daunosamine, Hydrochloride

Citations

For This Compound
29
Citations
JS Brimacombe, R Hanna, LCN Tucker - Carbohydrate research, 1985 - Elsevier
420 NOTE bioti&. The synthesis and proper evaluation of anthracycline analogues containing modified aglycon and/or sugar residues require easy access to relatively large amounts of …
Number of citations: 15 www.sciencedirect.com
PG Sammes, D Thetford - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… The ketone (8) was converted into the amino sugars methyl X L-ristosamine (3) and L-daunosamine hydrochloride (45) by the methods outlined above (see Experimental section) and …
Number of citations: 48 pubs.rsc.org
CM Hayman, DS Larsen, J Simpson… - Organic & …, 2006 - pubs.rsc.org
… Hydrolysis of 18 in 0.5 M hydrochloric acid gave 6,6,6-trifluoro-L-daunosamine hydrochloride 19 in near quantitative yield. In D 2 O 19 existed as an approximately 8 : 4 : 3 : 1 mixture of …
Number of citations: 19 pubs.rsc.org
HH Baer, K Čapek, MC Cook - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
Two syntheses of 3-acetamido-2,3,6-trideoxy-D-lyxo-hexose (N-acetyl-D-daunosamine, 14) are described. The first one starts from methyl 3-acetamido-2,3-dideoxy-β-D-arabino-…
Number of citations: 31 cdnsciencepub.com
W Lu, C Leimkuhler, M Oberthür, D Kahne… - Biochemistry, 2004 - ACS Publications
… As shown in Scheme 1, l-daunosamine hydrochloride 7 ( 19, 20) was converted to its acetylated N-Cbz derivative 8 and coupled to dTDP tetrabutylammonium salt via the anomeric …
Number of citations: 69 pubs.acs.org
Y Hamada, A Kawai, T Shioiri - Tetrahedron letters, 1984 - Elsevier
… Synthetic L-daunosamine hydrochloride was completely identical with a sample, mp 168C (dec), [a]g7 -68.89" (equil., c=l, O.lN HCl). derived …
Number of citations: 44 www.sciencedirect.com
Y Hamada, A Kawai, T Matsui, O Hara, T Shioiri - Tetrahedron, 1990 - Elsevier
5-Substituted 4-alkoxycarbonyloxazoles 13a-c have been easily prepared by direct C-acylation of isocyanoacetic esters with O-protected α-hydroxycarboxylic acids 12a-c by use of …
Number of citations: 73 www.sciencedirect.com
FM Hauser, SR Ellenberger, JP Glusker… - The Journal of …, 1986 - ACS Publications
… Methyl L-daunosamine hydrochloride was purchased from Pfanstiehl Laboratories. (4E)-3-(Trichloroacetamido)-l,4-hexadiene (6a). Sodium hydride (0.48 g, 0.10 mmol, 50% suspension…
Number of citations: 59 pubs.acs.org
IF Pelyvás, C Monneret, P Herczegh, IF Pelyvás… - Synthetic Aspects of …, 1988 - Springer
The common basic principle of the syntheses discussed throughout Chap. 2 is that the target aminodeoxy sugars are prepared by means of manipulations (inversion, elimination, etc.) …
Number of citations: 0 link.springer.com
IF Pelyvás, C Monneret, P Herczegh - 2012 - books.google.com
… Catalytic hydrogenation of this latter product followed by acid hydrolysis then readily furnished L-daunosamine hydrochloride (12) (135). Methyl 3-acetamido-5-O-benzyl-2,3,6-trideoxy-…
Number of citations: 77 books.google.com

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